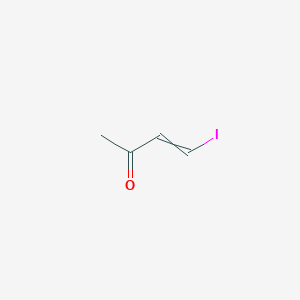
4-Iodobut-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Iodobut-3-en-2-one is an organic compound with the molecular formula C4H5IO It is a halogenated ketone, characterized by the presence of an iodine atom attached to a butenone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Iodobut-3-en-2-one can be synthesized through several methods. One common approach involves the iodination of butenone derivatives. For instance, the iodination of 3-buten-2-one using iodine and a suitable oxidizing agent can yield this compound . Another method involves the use of electrophilic iodination, where elemental iodine or iodides are used in combination with oxidants to introduce the iodine atom into the organic molecule .
Industrial Production Methods
Industrial production of this compound typically involves large-scale iodination reactions. The process may utilize continuous flow reactors to ensure efficient mixing and reaction control. The choice of solvent, temperature, and reaction time are optimized to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Iodobut-3-en-2-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, to form substituted butenone derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.
Reduction Reactions: Reduction of this compound can yield alcohols or alkanes, depending on the reducing agent used.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Substituted butenones.
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Aplicaciones Científicas De Investigación
4-Iodobut-3-en-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and as a precursor for biologically active compounds.
Medicine: Explored for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of 4-iodobut-3-en-2-one involves its reactivity as an electrophile. The iodine atom, being highly electronegative, makes the carbon adjacent to it susceptible to nucleophilic attack. This property is exploited in various chemical reactions where the compound acts as an intermediate to form more complex structures.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Iodobut-3-en-2-one
- 4-Chlorobut-3-en-2-one
- 4-Bromobut-3-en-2-one
Uniqueness
4-Iodobut-3-en-2-one is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its chloro and bromo analogs. The larger atomic radius and higher electronegativity of iodine make it a more reactive electrophile, allowing for a broader range of chemical transformations.
Propiedades
Número CAS |
63242-85-3 |
|---|---|
Fórmula molecular |
C4H5IO |
Peso molecular |
195.99 g/mol |
Nombre IUPAC |
4-iodobut-3-en-2-one |
InChI |
InChI=1S/C4H5IO/c1-4(6)2-3-5/h2-3H,1H3 |
Clave InChI |
VZMWCHSYSTYOGH-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C=CI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


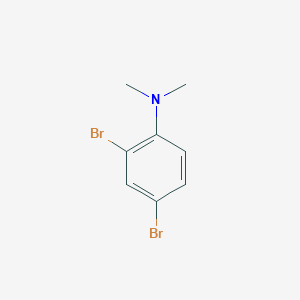
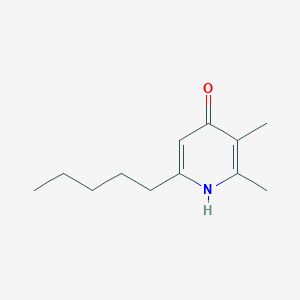
![(Aminomethoxy)[(2-ethoxy-2-oxoethyl)sulfanyl]oxophosphanium](/img/structure/B14506594.png)
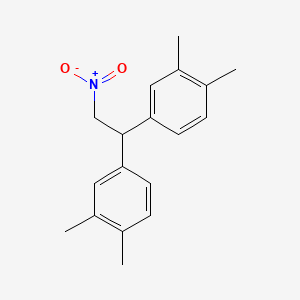
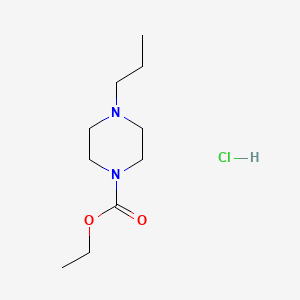




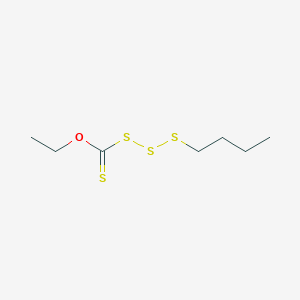
![2-(Quinolin-2-YL)benzo[F]quinoline-1-carboxylic acid](/img/structure/B14506661.png)
![Uracil, 5-[bis(2-chloroethyl)amino]-3-methyl-](/img/structure/B14506664.png)


